molecular formula C11H16N4OS2 B12447690 N-ethyl-N'-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide

N-ethyl-N'-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide

Cat. No.: B12447690
M. Wt: 284.4 g/mol
InChI Key: VDOYGNZUHIFYDM-UHFFFAOYSA-N
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Description

N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group bonded to an ethyl group and a 4-methoxyphenyl group, along with two carbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The hydrazine group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects. Additionally, the compound may induce oxidative stress by generating reactive oxygen species, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)hydrazine hydrochloride: A related compound with similar structural features but different functional groups.

    N-ethyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide: A similar compound with a methyl group instead of a methoxy group on the phenyl ring.

    N-ethyl-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide: A compound with a chlorine substituent on the phenyl ring.

Uniqueness

N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide is unique due to the presence of both ethyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility in organic solvents and may contribute to its biological activity by facilitating interactions with molecular targets.

Properties

Molecular Formula

C11H16N4OS2

Molecular Weight

284.4 g/mol

IUPAC Name

1-ethyl-3-[(4-methoxyphenyl)carbamothioylamino]thiourea

InChI

InChI=1S/C11H16N4OS2/c1-3-12-10(17)14-15-11(18)13-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H2,12,14,17)(H2,13,15,18)

InChI Key

VDOYGNZUHIFYDM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

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